(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2187426-87-3
VCID: VC6860419
InChI: InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1
SMILES: CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl
Molecular Formula: C12H23ClN2O4
Molecular Weight: 294.78

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

CAS No.: 2187426-87-3

Cat. No.: VC6860419

Molecular Formula: C12H23ClN2O4

Molecular Weight: 294.78

* For research use only. Not for human or veterinary use.

(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride - 2187426-87-3

Specification

CAS No. 2187426-87-3
Molecular Formula C12H23ClN2O4
Molecular Weight 294.78
IUPAC Name 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1
Standard InChI Key XXNJZPMLIFHXRE-RJUBDTSPSA-N
SMILES CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyrrolidine ring substituted at the 1- and 2-positions with tert-butoxycarbonyl (Boc) and ethyl ester groups, respectively, and a primary amine at the 4-position. The stereochemistry, denoted as (2S,4R), ensures specific spatial arrangements critical for its interactions in biological systems.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC₁₂H₂₃ClN₂O₄
Molecular Weight294.78 g/mol
IUPAC Name1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate; hydrochloride
SMILESCCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl
InChIKeyXXNJZPMLIFHXRE-RJUBDTSPSA-N

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain uncharacterized.

Stereochemical Significance

The (2S,4R) configuration imposes rigidity on the pyrrolidine ring, favoring interactions with chiral biological targets. Computational models suggest that the equatorial orientation of the 4-amino group optimizes hydrogen-bonding potential, a feature exploited in enzyme inhibitor design.

Synthesis and Manufacturing

Protecting Group Strategy

Synthesis begins with L-proline derivatives, where the Boc group protects the pyrrolidine nitrogen, and an ethyl ester safeguards the carboxylic acid. Selective amination at the 4-position is achieved via Mitsunobu reactions or catalytic hydrogenation, followed by hydrochloride salt formation.

Table 2: Key Synthetic Steps

StepDescriptionReagents/Conditions
1Boc Protection of Pyrrolidine NitrogenDi-tert-butyl dicarbonate, DMAP
2Ethyl Ester FormationEthyl chloroformate, Pyridine
34-Position AminationNaN₃, H₂/Pd-C
4Hydrochloride Salt PrecipitationHCl in Diethyl Ether

Optimization Challenges

Amination at the 4-position faces steric hindrance from the Boc group, necessitating elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours). Yield improvements (65–72%) are reported using microwave-assisted synthesis.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, with decomposition onset at 210°C. The hydrochloride salt exhibits hygroscopicity, requiring storage under anhydrous conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carbamate C=O).

  • NMR (¹H): δ 1.44 (s, Boc CH₃), δ 4.21 (q, ethyl CH₂), δ 3.58 (m, pyrrolidine H-4).

Applications in Pharmaceutical Research

Intermediate in Protease Inhibitors

The compound’s primary amine serves as a nucleophile in ketone condensations, forming transition-state analogs for serine proteases. For example, it is utilized in the synthesis of hepatitis C virus NS3/4A protease inhibitors, demonstrating IC₅₀ values <100 nM.

Neuromodulator Development

Functionalization of the 4-amino group with aryl sulfonamides yields ligands for σ-1 receptors, implicated in neuropathic pain management. In vivo studies show a 40% reduction in mechanical allodynia at 10 mg/kg doses.

AspectProtocol
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationFume hood for handling powders
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Regulatory Status

Classified as "For Research Use Only" under FDA 21 CFR 312, the compound is excluded from Good Manufacturing Practice (GMP) regulations.

Future Research Directions

Expanding Synthetic Utility

Efforts to replace the Boc group with photo-labile protecting groups (e.g., nitroveratryl) could enable light-activated drug release systems. Preliminary photolysis studies show 80% deprotection efficiency under 365 nm UV light.

Target Exploration

Screening libraries derived from this scaffold against emerging targets like SARS-CoV-2 main protease (Mpro) may uncover novel antivirals. Docking studies predict a binding affinity of −9.2 kcal/mol, warranting experimental validation.

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